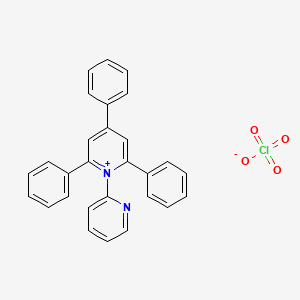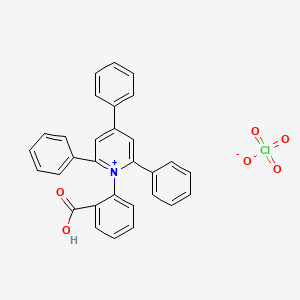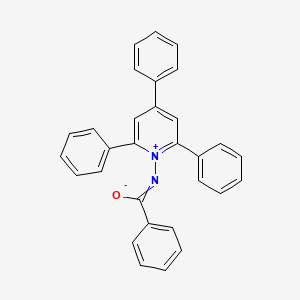
2,4,6-Triphenyl-1-propylpyridin-1-ium thiocyanate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,6-Triphenyl-1-propylpyridin-1-ium thiocyanate is a chemical compound with the molecular formula C27H24N2S. It is known for its unique structural properties and potential applications in various scientific fields. The compound is characterized by the presence of three phenyl groups attached to a pyridinium ring, along with a propyl group and a thiocyanate anion.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Triphenyl-1-propylpyridin-1-ium thiocyanate typically involves the reaction of 2,4,6-triphenylpyridine with propyl bromide in the presence of a base, followed by the addition of thiocyanate salts. The reaction conditions often include:
Solvent: Common solvents used include acetonitrile or dimethylformamide (DMF).
Temperature: The reaction is usually carried out at elevated temperatures, around 80-100°C.
Catalyst: A base such as potassium carbonate (K2CO3) or sodium hydride (NaH) is used to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2,4,6-Triphenyl-1-propylpyridin-1-ium thiocyanate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The thiocyanate group can be substituted with other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Sodium halides (NaX) or potassium alkoxides (KO-R) in polar solvents.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halide or alkoxide derivatives.
Aplicaciones Científicas De Investigación
2,4,6-Triphenyl-1-propylpyridin-1-ium thiocyanate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the development of advanced materials and coatings.
Mecanismo De Acción
The mechanism of action of 2,4,6-Triphenyl-1-propylpyridin-1-ium thiocyanate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. The thiocyanate group plays a crucial role in its reactivity and binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
2,4,6-Triphenylpyridine: Lacks the propyl and thiocyanate groups.
1-Propylpyridinium thiocyanate: Lacks the phenyl groups.
2,4,6-Triphenyl-1-methylpyridin-1-ium thiocyanate: Contains a methyl group instead of a propyl group.
Uniqueness
2,4,6-Triphenyl-1-propylpyridin-1-ium thiocyanate is unique due to the combination of its structural features, including the three phenyl groups, the propyl group, and the thiocyanate anion
Propiedades
IUPAC Name |
2,4,6-triphenyl-1-propylpyridin-1-ium;thiocyanate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N.CHNS/c1-2-18-27-25(22-14-8-4-9-15-22)19-24(21-12-6-3-7-13-21)20-26(27)23-16-10-5-11-17-23;2-1-3/h3-17,19-20H,2,18H2,1H3;3H/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKKUAZZXNBMYTG-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC[N+]1=C(C=C(C=C1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.C(#N)[S-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[(2-Oxocyclopentyl)(phenyl)methyl]-1,2,3,4-tetrahydronaphthalen-1-one](/img/structure/B7778029.png)


![2-tert-Butyl-4-phenyl-5,6-dihydrobenzo[h]-chromenium perchlorate](/img/structure/B7778048.png)
![1-Cyclopropyl-2,4-diphenyl-5,6-dihydrobenzo[h]quinolinium tetrafluoroborate](/img/structure/B7778051.png)
![N-(2-{N'-[(1E)-(4-methylphenyl)methylidene]hydrazine-carbonyl}phenyl)benzamide](/img/structure/B7778061.png)


![2,4-Diphenyl-5,6-dihydrobenzo[h]chromenium iodide](/img/structure/B7778090.png)
![2-tert-Butyl-1-hexyl-4-phenyl-5H,6H-benzo[h]quinolin-1-ium tetrafluoroborate](/img/structure/B7778113.png)
![(6E)-6-[[(2,4,6-triphenylpyridin-1-ium-1-yl)amino]methylidene]cyclohexa-2,4-dien-1-one;tetrafluoroborate](/img/structure/B7778119.png)


![2,4,6-Triphenyl-1-[(E)-(phenylmethylidene)amino]pyridin-1-ium tetrafluoroborate](/img/structure/B7778134.png)
